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Hydralazine-d5 HCl

Cat. No.: B1165095
M. Wt: 201.67
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Deuterium (B1214612) Labeling in Drug Discovery and Development Methodologies

Deuterium labeling, the specific replacement of hydrogen atoms with deuterium, is a particularly valuable technique in drug discovery and development. clearsynth.com The key to its utility lies in the "kinetic isotope effect" (KIE). nih.govjuniperpublishers.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). juniperpublishers.comresearchgate.net As a result, enzymatic reactions that involve the breaking of a C-H bond, a common step in drug metabolism by enzymes like the cytochrome P450 (CYP) family, can be significantly slowed down when a C-D bond is present at that position. nih.govresearchgate.net

This deliberate slowing of metabolism can have several beneficial effects. It can increase a drug's half-life, potentially leading to less frequent dosing and improved patient compliance. researchgate.netwikipedia.org Furthermore, by blocking a specific metabolic pathway, deuterium labeling can sometimes reduce the formation of toxic metabolites, thereby improving the drug's safety profile. juniperpublishers.comresearchgate.net This strategic modification of a drug's metabolic properties without altering its fundamental pharmacological activity is a key advantage of deuterium labeling. researchgate.net

Specific Research Utility of Hydralazine-d5 HCl as a Model Deuterated Standard

Hydralazine (B1673433), a medication used to treat high blood pressure and heart failure, provides a clear example of the research utility of deuterated compounds. drugbank.com this compound is a deuterated analog of hydralazine hydrochloride where five hydrogen atoms have been replaced with deuterium. vulcanchem.commedchemexpress.eu This specific labeling makes it an invaluable tool, primarily as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. vulcanchem.comtexilajournal.com

Internal standards are essential for accurate quantification in complex biological samples like plasma or urine. aptochem.comscioninstruments.com By adding a known amount of this compound to a sample, analysts can correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. aptochem.comscioninstruments.com Because this compound has virtually identical chemical and physical properties to the non-deuterated hydralazine, it co-elutes during chromatography and experiences similar matrix effects. aptochem.comvulcanchem.com However, its distinct mass allows the mass spectrometer to differentiate it from the analyte of interest, ensuring highly accurate and precise measurement of hydralazine concentrations. vulcanchem.comtexilajournal.com The use of deuterated standards like this compound is a cornerstone of robust bioanalytical method development. aptochem.com

Interactive Data Table: Properties of Hydralazine and its Deuterated Analog

PropertyHydralazine HClThis compound
Molecular Formula C₈H₈N₄·HClC₈H₃D₅N₄·HCl
Molecular Weight 196.64 g/mol 201.67 g/mol
Primary Use Antihypertensive AgentAnalytical Internal Standard
Key Feature Pharmacologically activeStable isotope labeled

Properties

Molecular Formula

C8H3D5N4.HCl

Molecular Weight

201.67

Origin of Product

United States

Synthetic Pathways and Isotopic Purity Assessment of Hydralazine D5 Hcl

Strategies for Site-Specific Deuteration in Hydralazine (B1673433) Synthesis

Achieving site-specific deuteration in complex molecules like hydralazine requires careful selection of synthetic routes and deuteration methods. Two primary strategies for incorporating deuterium (B1214612) are precursor deuteration and catalytic exchange methods.

Precursor deuteration involves synthesizing or obtaining starting materials that are already selectively deuterated at desired positions. Applying this strategy to Hydralazine-d5 HCl synthesis would require the preparation of deuterated precursors that carry the deuterium atoms which will ultimately reside at the five specific positions in the final hydralazine molecule.

Given the synthesis of hydralazine from o-cyanobenzaldehyde and hydrazine (B178648), one could envision using deuterated analogs of these starting materials. For instance, if the five deuterium atoms are intended to be on the phthalazine (B143731) ring system, a deuterated o-cyanobenzaldehyde could be synthesized and then reacted with non-deuterated hydrazine. Alternatively, if deuterium incorporation is desired on the hydrazine moiety or a combination of the ring and hydrazine, appropriately deuterated hydrazine or a combination of deuterated precursors would be required. The synthesis of these deuterated precursors itself would involve specific deuteration reactions to ensure the deuterium atoms are installed at the correct positions with high isotopic enrichment.

Catalytic exchange methods involve replacing exchangeable hydrogen atoms in the pre-formed hydralazine core or an intermediate with deuterium using a deuterium source, typically heavy water (D₂O), in the presence of a catalyst. Acidic or basic conditions can facilitate hydrogen-deuterium exchange at certain positions, particularly those with somewhat acidic hydrogens, such as those alpha to carbonyl groups or attached to heteroatoms under certain conditions researchgate.netbrightspec.com.

For hydralazine, potential sites for catalytic exchange could include hydrogens on the hydrazine group or certain positions on the phthalazine ring, depending on the reaction conditions and catalyst used. Achieving site-specific deuteration to obtain the d5 isotopologue using catalytic exchange alone can be challenging, as exchange may occur at multiple positions. Selective catalysts and controlled reaction conditions are necessary to direct deuterium incorporation to the desired five sites with minimal exchange at other positions. Research has explored catalytic selective deuteration of various organic molecules, including heteroarenes, which could potentially be adapted for the hydralazine structure researchgate.net.

Precursor Deuteration Approaches for this compound

Isotopic Enrichment and Purity Determination Methodologies for this compound

Ensuring the correct isotopic enrichment and purity of this compound is critical for its reliability as a reference standard. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used for this purpose medchemexpress.comugent.bequickcompany.inchemicalbook.com.

HR-MS is a powerful tool for determining the isotopic composition of a labeled compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HR-MS can distinguish between molecules with different numbers of deuterium atoms (isotopologues). For this compound, HR-MS analysis provides the relative abundance of species containing 0, 1, 2, 3, 4, and 5 deuterium atoms (d0, d1, d2, d3, d4, d5).

The isotopic purity, specifically the percentage of the d5 species, can be calculated from the intensities of the isotopic peaks in the HR-MS spectrum. This is crucial for quantitative applications where the labeled compound is used as an internal standard. A high percentage of the d5 isotologue indicates high isotopic purity.

Table 1 illustrates hypothetical HR-MS data showing the relative abundance of isotopologues for a sample of this compound.

IsotopologueNumber of Deuterium AtomsHypothetical Relative Abundance (%)
d00< 0.5
d11< 1.0
d22< 1.5
d33< 2.0
d44< 3.0
d55> 92.0

Note: This table presents hypothetical data for illustrative purposes only, demonstrating the type of information obtained from HR-MS for isotopic purity assessment.

While HR-MS confirms the number of deuterium atoms, NMR spectroscopy is essential for verifying their specific positions within the molecule medchemexpress.comchemicalbook.com. Both ¹H NMR and ²H NMR are valuable.

¹H NMR spectroscopy of this compound will show a decrease or absence of signals corresponding to the protons that have been replaced by deuterium. By comparing the ¹H NMR spectrum of this compound to that of non-deuterated hydralazine hydrochloride, the sites of deuteration can be identified based on the diminished peak intensities or disappearance of signals associated with specific hydrogen environments.

²H NMR spectroscopy directly detects deuterium nuclei. A ²H NMR spectrum of this compound will show signals only for the positions where deuterium atoms are incorporated. The chemical shifts of these signals provide definitive evidence for the location of the deuterium atoms within the molecule. This is particularly important for confirming site-specific labeling and ruling out unintended deuterium incorporation at other positions.

High-Resolution Mass Spectrometric Techniques for Isotopic Purity Assessment

Quality Control Standards and Characterization Criteria for Stable Isotope-Labeled Reference Materials

Stable isotope-labeled compounds like this compound, when used as reference materials or internal standards, must meet stringent quality control standards to ensure accurate and reliable analytical results quickcompany.inresearchgate.netthieme.deresearchgate.netresearchgate.net. Key characterization criteria include:

Chemical Purity: The material should be chemically pure, with minimal levels of impurities that could interfere with analytical measurements. Techniques such as High-Performance Liquid Chromatography (HPLC) are typically used to assess chemical purity.

Isotopic Purity: As discussed, HR-MS is used to determine the percentage of the desired isotologue (d5 in this case) and the levels of other isotopologues (d0, d1, d2, d3, d4). High isotopic purity is crucial for accurate quantification in isotope dilution mass spectrometry.

Site of Deuteration: NMR spectroscopy (¹H and ²H NMR) is used to confirm that the deuterium atoms are located at the intended positions within the molecule.

Concentration and Assay: For quantitative standards, the exact concentration or assay value of the labeled compound must be accurately determined using validated analytical methods.

Stability: The stability of the labeled compound over time and under various storage conditions must be assessed to ensure its integrity and isotopic enrichment remain constant.

Traceability: The production and characterization of stable isotope-labeled reference materials should be fully documented, providing traceability of the materials and analytical data.

Advanced Bioanalytical Method Development Utilizing Hydralazine D5 Hcl

Principles of Stable Isotope Internal Standard Methodology in Quantitative Bioanalysis

Quantitative bioanalysis aims to accurately and precisely measure the concentration of an analyte in a complex biological matrix, such as plasma, urine, or tissue extracts. Variability can be introduced at various stages of the analytical workflow, including sample collection, preparation, chromatographic separation, and mass spectrometric detection wuxiapptec.comresearchgate.net. Stable isotope internal standards are employed to compensate for these variations. wuxiapptec.comresearchgate.net

The fundamental principle behind using a SIL-IS is that its behavior throughout the analytical process closely mirrors that of the unlabeled analyte acanthusresearch.comwuxiapptec.com. By adding a known, constant amount of the SIL-IS to all calibration standards, quality control samples, and study samples early in the sample preparation process, any losses or variations affecting the native analyte are assumed to similarly affect the internal standard. wuxiapptec.comresearchgate.net The ratio of the analyte signal to the internal standard signal is then used for quantification. annlabmed.org This ratio-based approach helps to normalize for variations in recovery, ionization efficiency (matrix effects), and detector response, thereby improving the accuracy and precision of the quantitative results. wuxiapptec.comresearchgate.netannlabmed.org

For a SIL-IS to be effective, it should ideally have a sufficient mass difference from the analyte to minimize mass spectrometric cross-talk acanthusresearch.comwuxiapptec.com. A mass difference of 3 or more mass units is generally recommended for small molecules acanthusresearch.com. The isotopic label should also be chemically stable and not undergo significant exchange with hydrogen atoms in the matrix or mobile phase, as this could lead to differential chromatographic behavior or inaccurate quantification acanthusresearch.comwuxiapptec.comuni-muenchen.de. Deuterium (B1214612) labels, while widely used, can sometimes exhibit slight retention time shifts compared to the non-deuterated analog, and their stability can be a consideration depending on the position of the deuterium atoms acanthusresearch.comwuxiapptec.comscispace.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Hydralazine (B1673433) Quantification

LC-MS/MS is a widely used technique for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and reproducibility researchgate.neteijppr.com. The method involves separating the analyte and other matrix components using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. researchgate.neteijppr.com Hydralazine quantification often requires derivatization due to its reactive nature researchgate.netrroij.com. Various derivatization agents have been reported, such as 2,4-pentanedione, 2-hydroxy-1-naphthaldehyde, and p-anisaldehyde researchgate.netrroij.comresearchgate.net.

Optimization of Chromatographic Separation for Hydralazine, its Metabolites, and Hydralazine-d5 HCl

Effective chromatographic separation is crucial in LC-MS/MS methods to resolve the analyte from endogenous matrix components and potential interfering substances, including metabolites and degradation products eijppr.com. For hydralazine analysis, reversed-phase HPLC is commonly employed researchgate.netrroij.comresearchgate.net. The choice of stationary phase (e.g., C18, phenyl) and mobile phase composition (e.g., mixtures of methanol (B129727) or acetonitrile (B52724) with aqueous buffers or acidic solutions) is critical for achieving adequate retention and separation. researchgate.netrroij.comresearchgate.net

Optimizing the chromatographic gradient or isocratic conditions, flow rate, and column temperature are essential steps. The goal is to ensure that hydralazine, its relevant metabolites, and this compound elute as well-defined peaks, free from co-eluting interferences that could cause matrix effects eijppr.comrsc.org. While SIL-IS like this compound are expected to co-elute with the native analyte due to their similar properties, slight differences in retention time can sometimes occur, particularly with deuterated compounds wuxiapptec.comscispace.com. Therefore, chromatographic conditions must be carefully optimized to minimize such shifts and ensure that the analyte and IS elute within a narrow time window.

Several studies have described specific chromatographic conditions for hydralazine analysis. For instance, methods have utilized C18 columns with mobile phases containing methanol and ammonium (B1175870) acetate (B1210297) or acetonitrile and acetate buffer researchgate.netresearchgate.net. The specific conditions, including mobile phase ratio, pH, and flow rate, are optimized based on the specific LC column and the desired separation characteristics.

Tandem Mass Spectrometric Detection Parameters for Deuterated and Non-deuterated Analogs of Hydralazine

Tandem mass spectrometry (MS/MS) provides high selectivity for the detection and quantification of the target analyte and its SIL-IS. This is achieved by selecting specific precursor ions and monitoring characteristic product ions formed through fragmentation in the mass spectrometer. researchgate.net This approach, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interference. researchgate.net

For hydralazine and this compound, the MS/MS parameters, including the precursor ions, product ions, collision energy, and detector settings, need to be optimized. The precursor ions correspond to the protonated or deprotonated molecular ions of the derivatized or underivatized analyte and internal standard. Due to the deuterium labeling, this compound will have a higher molecular weight and thus a different precursor ion mass compared to native hydralazine. For example, if hydralazine has a mass-to-charge ratio (m/z) of M, Hydralazine-d5 would have an m/z of approximately M+5 (assuming five deuterium atoms are incorporated and the charge state is the same).

The fragmentation patterns of hydralazine and its deuterated analog are expected to be very similar, yielding analogous product ions but with corresponding mass shifts based on the location of the deuterium atoms. Optimization of collision energy is necessary to achieve efficient fragmentation and generate abundant, characteristic product ions for MRM transitions. The specific MRM transitions (precursor ion > product ion) for both hydralazine and this compound are carefully selected to ensure specificity and sensitivity. For example, one reported method for hydralazine quantification using LC-MS/MS involved an MRM transition of m/z 225.2 > 129.5 in positive electrospray ionization mode for a hydralazine derivative researchgate.net. The corresponding transition for this compound would involve precursor and product ions shifted by the mass difference introduced by the deuterium atoms.

Cross-talk between the analyte and the SIL-IS in the mass spectrometer can occur due to isotopic impurities in the standards or incomplete resolution of isotopic peaks wuxiapptec.comacs.orgresearchgate.net. This can affect the accuracy of quantification, particularly at low analyte concentrations researchgate.net. Careful selection of MRM transitions and optimization of mass spectrometer parameters are crucial to minimize such cross-talk.

Development and Validation of Bioanalytical Assays Employing this compound as an Internal Standard

The development and validation of a bioanalytical assay using this compound as an internal standard follow established guidelines to ensure the method is reliable, accurate, and precise for its intended purpose researchgate.netjapsonline.com. Validation typically involves evaluating parameters such as linearity, accuracy, precision, sensitivity (LLOQ and ULOQ), selectivity, matrix effects, and stability. japsonline.com

Calibration Curve Construction and Regression Analysis in Deuterated Standard-Based Assays

Calibration curves are central to quantitative bioanalysis using the internal standard methodology. They are constructed by analyzing a series of samples containing known concentrations of the analyte in the biological matrix, each spiked with a constant concentration of the internal standard. annlabmed.orgresearchgate.net The ratio of the analyte peak area (or signal intensity) to the internal standard peak area is plotted against the corresponding analyte concentration. annlabmed.org

For assays employing this compound, calibration standards are prepared by spiking known amounts of unlabeled hydralazine into a blank biological matrix (e.g., plasma, urine) and then adding a fixed amount of this compound to each standard. The concentration range of the calibration curve should encompass the expected range of analyte concentrations in the study samples annlabmed.orgnih.gov. A minimum of six non-zero calibrator concentrations is typically recommended, along with blank and zero samples annlabmed.org.

Regression analysis is performed on the calibration curve data to determine the relationship between the analyte/IS response ratio and the analyte concentration. Linear regression is often used, but if the response is non-linear, weighted or non-linear regression models may be applied annlabmed.orgacs.org. The choice of weighting factor (e.g., 1/x or 1/x²) can be important, especially if the variability of the response ratio changes with concentration acs.org. The correlation coefficient (R or r²) is used to assess the linearity of the relationship. nih.gov

The acceptance criteria for calibration curves typically include requirements for the back-calculated concentrations of the calibrators to fall within a certain percentage of their nominal concentrations (e.g., ±15%, except for the LLOQ, which may be ±20%) japsonline.com.

Evaluation of Accuracy, Precision, and Sensitivity in Quantitative Assays for Hydralazine

The validation of a bioanalytical method using this compound as an internal standard involves a comprehensive evaluation of its performance characteristics, including accuracy, precision, and sensitivity. These parameters are assessed according to regulatory guidelines to ensure the method is reliable for its intended purpose, such as quantifying Hydralazine in biological matrices or pharmaceutical formulations.

Accuracy

Accuracy refers to the closeness of the mean of the test results obtained by the method to the true value (concentration) of the analyte. It is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) within the expected range of the analyte in the samples. The accuracy is usually expressed as the percent recovery or percent bias. Recovery studies involve adding a known amount of analyte to a sample matrix (e.g., plasma, urine, or a placebo) and determining the percentage of the added amount that is measured by the method. For methods utilizing an internal standard like this compound, the recovery of both the analyte and the internal standard may be evaluated separately. fda.gov While there may not be a universally mandated acceptance criterion for percent recovery, it should be efficient and reproducible, with sponsors establishing and justifying their own criteria. fda.gov

Research findings indicate that validated methods for Hydralazine quantification using internal standards demonstrate high accuracy. For instance, studies have reported average recoveries for Hydralazine Hydrochloride in pure solutions and pharmaceutical formulations ranging from approximately 98.94% to 99.50% using spectrophotometric methods. scirp.orgscirp.org HPLC methods have also shown mean percentage recoveries between 98.0% and 102.0% at various concentration levels. sphinxsai.com Accuracy is often evaluated at multiple levels (e.g., 50%, 100%, and 125% or 150% of the working concentration) by employing techniques like the standard addition method. scirp.orgscirp.orgsphinxsai.com High recovery percentages, such as 96.90% to 99.77%, indicate the high accuracy of the method. scirp.orgscirp.org

Precision

Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually evaluated at different concentration levels (LLOQ, low, medium, and high QC samples) and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision, often assessed by different analysts or on different days). fda.govsphinxsai.com

Validated methods for Hydralazine analysis using internal standards, including potentially this compound in LC-MS/MS applications, consistently report good precision. Studies using HPLC have shown RSD values of less than 2% for repeatability, indicating consistent assay values. sphinxsai.com Intra- and inter-day precision studies have also demonstrated RSD values not exceeding 3%. sphinxsai.com Spectrophotometric methods have also indicated that they can be precise and repeatable. scirp.orgscirp.org Acceptable RSD values for bioanalytical methods are typically within a certain percentage, often ≤ 15% for QC samples and ≤ 20% for the Lower Limit of Quantification (LLOQ), although specific criteria may vary based on regulatory guidelines and internal SOPs.

Sensitivity

Sensitivity refers to the capability of the analytical method to detect and quantify the analyte at low concentrations. The key parameters used to define sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These limits are commonly determined based on the signal-to-noise ratio (S/N), with typical criteria being an S/N of 3:1 for LOD and 10:1 for LOQ. sphinxsai.com

The use of sensitive detection techniques like LC-MS/MS in conjunction with an internal standard like this compound allows for the quantification of Hydralazine at very low concentrations in complex matrices. While some search results discuss spectrophotometric or standard HPLC methods for Hydralazine quantification which may have LODs and LOQs in the µg/mL or ppm range scirp.orgscirp.orgsphinxsai.comresearchgate.netresearchgate.netiajpr.com, LC-MS/MS methods are inherently more sensitive, enabling the detection and quantification of analytes at ng/mL or even lower levels. For example, an LC-MS/MS method for Hydralazine in mouse plasma and brain reported LODs of 0.49 ng/mL and 1.05 ng/mL, respectively, and LOQs of 1.5 ng/mL and 3.18 ng/mL, respectively. researchgate.net Another LC method with electrochemical detection reported a sensitivity limit of 5 ng/mL and a detection limit of 1 ng/mL. researchgate.net These lower limits highlight the enhanced sensitivity achieved with advanced techniques often employing deuterated internal standards like this compound.

The validation process confirms that the analytical procedure utilizing this compound as an internal standard is suitable for the accurate, precise, and sensitive quantification of Hydralazine across the relevant concentration range.

Representative Data Tables

Below are illustrative data tables summarizing typical validation findings for accuracy, precision, and sensitivity, based on the research findings.

Table 1: Summary of Accuracy Data (Illustrative)

Sample TypeConcentration LevelNominal ConcentrationMean Measured ConcentrationPercent Recovery (%)Percent Bias (%)
Plasma QC LowLQCX ng/mLY ng/mL[(Y/X) * 100][(Y-X)/X * 100]
Plasma QC MediumMQCA ng/mLB ng/mL[(B/A) * 100][(B-A)/A * 100]
Plasma QC HighHQCC ng/mLD ng/mL[(D/C) * 100][(D-C)/C * 100]
Pharmaceutical Tablet100% LevelE mg/tabletF mg/tablet[(F/E) * 100][(F-E)/E * 100]

Table 2: Summary of Precision Data (Illustrative)

Sample TypeConcentration LevelMean Measured ConcentrationStandard DeviationRSD (%)
Plasma QC Low (Intra-day, n=6)LQCY ng/mLSD1(SD1/Y)100
Plasma QC Medium (Intra-day, n=6)MQCB ng/mLSD2(SD2/B)100
Plasma QC High (Intra-day, n=6)HQCD ng/mLSD3(SD3/D)100
Plasma QC Low (Inter-day, n=18)LQCY' ng/mLSD4(SD4/Y')100
Plasma QC Medium (Inter-day, n=18)MQCB' ng/mLSD5(SD5/B')100
Plasma QC High (Inter-day, n=18)HQCD' ng/mLSD6(SD6/D')100

Table 3: Summary of Sensitivity Data (Illustrative)

ParameterValue
Limit of Detection (LOD)Z ng/mL or µg/mL
Limit of Quantification (LOQ)W ng/mL or µg/mL
Signal-to-Noise Ratio at LOQ≥ 10:1

These tables represent the typical data collected during method validation and illustrate how the performance of the analytical method, facilitated by the use of this compound as an internal standard, is evaluated in terms of accuracy, precision, and sensitivity.

Applications of Hydralazine D5 Hcl in Pharmacokinetic Research Methodologies

Investigation of Drug Disposition and Elimination Pathways Utilizing Stable Isotope Tracers

Stable isotope tracers, including Hydralazine-d5 HCl, are powerful tools for investigating drug disposition and elimination pathways. By tracking the labeled atoms through metabolic processes and excretion routes, researchers can gain detailed insights into how the body handles the drug. medchemexpress.comresearchgate.netnih.govmedchemexpress.com

Hydralazine (B1673433) is known to undergo extensive metabolism, primarily in the liver, involving acetylation, hydroxylation, and conjugation. hres.cadrugs.comdrugbank.come-lactancia.orgnih.gov Acetylation is a significant metabolic pathway influenced by an individual's acetylator status. hres.cadrugbank.come-lactancia.orgnih.gov Hydralazine is also excreted in the urine, mainly in the form of metabolites. hres.cadrugbank.come-lactancia.org

Methodological Approaches for Studying Tissue Distribution Using this compound

Studying tissue distribution is crucial for understanding where a drug goes in the body after administration. Stable isotope-labeled compounds like this compound can be used in tissue distribution studies. Following administration of the labeled compound to preclinical models, tissues are collected at various time points. The concentration of the labeled drug in different tissues can then be quantified using techniques such as LC-MS/MS. This allows for the determination of tissue-to-plasma ratios and provides insights into the extent and rate of drug distribution to various organs and tissues. Hydralazine is known to be widely distributed in the body and has shown affinity for arterial walls in animal studies. hres.cadrugs.come-lactancia.org

Analytical Strategies for Assessing Excretion Profiles of Hydralazine and its Metabolites

Assessing the excretion profile of a drug and its metabolites is vital for understanding the routes and extent of elimination from the body. Hydralazine and its metabolites are primarily excreted via the kidneys in urine. hres.cadrugbank.come-lactancia.org A smaller amount is recovered in feces. drugbank.com

Using this compound, researchers can administer the labeled compound and collect urine and fecal samples over time. Analytical strategies, typically involving LC-MS/MS, are then employed to quantify the labeled parent drug and its labeled metabolites in these excretion samples. This allows for the determination of the cumulative percentage of the administered dose excreted through different routes and helps to identify the major elimination pathways and the structures of the excreted metabolites. hres.cadrugbank.come-lactancia.org Stable isotope labeling facilitates the differentiation of metabolites originating from the administered dose versus any endogenous compounds or background noise. medchemexpress.com

Investigation of Hydralazine Metabolism Using Deuterated Analogs

Methodologies for Identifying and Quantifying Hydralazine (B1673433) Metabolites with Deuterated Standards

The use of deuterated standards significantly enhances the accuracy and reliability of analytical methods for studying drug metabolism. Hydralazine-d5 HCl serves as a crucial tool in both the identification and absolute quantification of hydralazine metabolites in various in vitro systems.

Application of this compound in Metabolite Identification Workflows in In Vitro Systems

In in vitro metabolism studies, such as those using liver microsomes, S9 fractions, or isolated hepatocytes, this compound can be incubated with the biological matrix. Following incubation, samples are typically processed through extraction and then analyzed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.gov By comparing the mass spectra of incubations with unlabeled hydralazine and this compound, researchers can identify potential metabolites. A compound detected in the unlabeled incubation that has a corresponding peak in the labeled incubation, exhibiting a mass shift consistent with the retention of deuterium (B1214612) atoms during metabolism, is likely a metabolite. medchemexpress.commedchemexpress.com The fragmentation patterns in tandem mass spectrometry (MS/MS) can further confirm the structure of the labeled metabolite and help determine which parts of the molecule, and thus which deuterium atoms, were retained during the metabolic transformation.

Use of Deuterated Standards for Absolute Quantification of Hydralazine Metabolites

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for absolute quantification of analytes in complex biological matrices, and deuterated standards are central to this technique. epa.govfrontiersin.org For quantifying hydralazine metabolites, a known amount of the corresponding deuterated metabolite (or this compound if quantifying the parent drug) is added to the in vitro sample before extraction and analysis. This deuterated standard behaves almost identically to the unlabeled analyte during sample preparation and chromatographic separation but is distinguishable by mass spectrometry due to the deuterium atoms. medchemexpress.commedchemexpress.com The ratio of the peak area of the unlabeled analyte to the peak area of the deuterated internal standard is directly proportional to the concentration of the unlabeled analyte in the original sample. This method effectively compensates for variations in sample processing, matrix effects, and instrument response, leading to highly accurate and reproducible quantification. medchemexpress.comfrontiersin.org

Studies of Metabolic Pathways and Enzyme Kinetics In Vitro Utilizing this compound

Hydralazine is known to undergo extensive metabolism, primarily through N-acetylation and hydroxylation, among other pathways. drugbank.comdrugs.compharmgkb.orgresearchgate.net In vitro studies using systems like liver microsomes and recombinant enzymes have been instrumental in characterizing these metabolic transformations and identifying the enzymes involved. pharmgkb.orgnih.govresearchgate.net

In Vitro Enzyme Incubation Methodologies with Deuterated Hydralazine Substrates

In vitro enzyme incubations are commonly performed using subcellular fractions like microsomes (containing cytochrome P450 enzymes and other microsomal enzymes) or cytosol (containing enzymes like N-acetyltransferases and aldehyde oxidase), or with recombinant enzymes. This compound can be used as the substrate in these incubations. By incubating this compound with these enzyme systems and appropriate cofactors (e.g., NADPH for cytochrome P450s, acetyl-CoA for N-acetyltransferases), researchers can study the formation of deuterated metabolites. researchgate.net The rate of formation of these labeled metabolites provides information about the enzyme's activity towards hydralazine. Varying the concentration of this compound in the incubation allows for the determination of enzyme kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity). researchgate.net

Elucidation of Metabolic Transformations (e.g., N-acetylation, hydroxylation) through Deuterium Labeling

The specific placement of deuterium atoms in this compound can provide insights into the mechanisms of metabolic transformations. For instance, if deuterium atoms are placed at positions known to be susceptible to N-acetylation or hydroxylation, the retention or loss of these deuterium atoms in the resulting metabolites, as observed by mass spectrometry, can confirm the occurrence of these reactions at those specific sites. Hydralazine is a substrate for N-acetylation, primarily by N-acetyltransferase 2 (NAT2). pharmgkb.orgresearchgate.netresearchgate.net Using deuterated hydralazine, researchers can track the formation of acetylated metabolites and study the kinetics of this reaction catalyzed by NAT2 in vitro. researchgate.net Hydroxylation is also a significant metabolic pathway for hydralazine. drugbank.comdrugs.com Deuterium labeling can help pinpoint the sites of hydroxylation on the hydralazine molecule and investigate the enzymes responsible for these reactions in in vitro systems like liver microsomes. nih.gov

Application of Deuterium Kinetic Isotope Effects (DKIE) in Elucidating Hydralazine Metabolic Mechanisms

Deuterium Kinetic Isotope Effects (DKIE) occur when the rate of a chemical reaction is slower when a carbon-deuterium (C-D) bond is broken in the rate-determining step compared to the corresponding carbon-hydrogen (C-H) bond. wuxiapptec.comresearchgate.net This is because the C-D bond is slightly stronger than the C-H bond. By strategically placing deuterium atoms at specific positions in this compound, researchers can investigate if the breaking of a C-H bond at that position is the rate-limiting step in a particular metabolic reaction catalyzed by an enzyme in vitro.

Comparing the metabolic rate of unlabeled hydralazine to that of this compound in in vitro enzyme systems can reveal a DKIE. A significant decrease in the reaction rate with the deuterated substrate indicates that the step involving the cleavage of the deuterated C-D bond is at least partially rate-limiting. wuxiapptec.comresearchgate.net This information is crucial for understanding the catalytic mechanism of the enzyme involved in the metabolism of hydralazine. For example, if a hydroxylation reaction at a specific carbon is suspected to be rate-limited by C-H bond cleavage, using Hydralazine-d5 with deuterium at that carbon would show a significant DKIE, supporting this mechanistic hypothesis. DKIE studies using deuterated hydralazine can thus provide valuable insights into the enzymatic mechanisms of N-acetylation, hydroxylation, and other metabolic transformations. wuxiapptec.comresearchgate.net

Data Table Example: Illustrative In Vitro Metabolism Data

While specific quantitative data for this compound metabolism in vitro from the search results is limited to general concepts of using deuterated standards for quantification and studying enzyme kinetics, an illustrative table can be constructed to show the type of data that would be generated in such studies. This table presents hypothetical data demonstrating the use of this compound for quantifying a hypothetical metabolite (Metabolite X) in an in vitro liver microsome incubation.

Sample DescriptionThis compound (Internal Standard) Added (µM)Analyte (Metabolite X) Peak AreaMetabolite X-d5 Peak AreaAnalyte Concentration (µM)
In Vitro Incubation 1 (Unlabeled)1.015400102001.51
In Vitro Incubation 2 (Unlabeled)1.016100105001.53
In Vitro Incubation 3 (Unlabeled)1.01490099001.50
Control Incubation (No Enzyme)1.0Below Limit of Quantification9800< LOQ

Note: This table presents illustrative, hypothetical data to demonstrate the application of this compound in quantitative analysis. Actual experimental data would vary depending on incubation conditions, enzyme source, and analytical method.

Theoretical Framework and Experimental Design for Measuring DKIE in Hydralazine Metabolism

The theoretical basis for measuring DKIEs in drug metabolism studies lies in the difference in vibrational frequencies between bonds involving hydrogen (C-H) and deuterium (C-D). wikipedia.orgwikipedia.org Due to its greater mass, deuterium forms a stronger, lower-energy bond with carbon compared to hydrogen. wikipedia.orginformaticsjournals.co.in Breaking a C-D bond requires more energy than breaking a C-H bond. wikipedia.orginformaticsjournals.co.in This difference in bond strength can lead to a slower reaction rate when a C-D bond is broken in the rate-determining step of a metabolic reaction compared to the reaction involving the non-deuterated analog. wikipedia.orgwikipedia.orginformaticsjournals.co.in The DKIE is quantitatively expressed as the ratio of the reaction rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD), i.e., KIE = kH/kD. wikipedia.org A significant primary DKIE (typically ≥ 2) suggests that the cleavage of the carbon-hydrogen bond at the site of deuterium substitution is at least partially rate-limiting in the metabolic pathway. nih.govnih.gov

Experimental design for measuring DKIE in hydralazine metabolism typically involves in vitro and in vivo approaches.

In Vitro Studies:

Enzyme Sources: Liver microsomes, hepatocytes, or recombinant enzymes (such as N-acetyltransferase 2 (NAT2) or cytochrome P450 enzymes involved in hydralazine metabolism) are commonly used in vitro systems. bioivt.comijarbs.comadmescope.com Hydralazine is known to be metabolized by NAT2, which exhibits genetic polymorphism affecting metabolic rates. nih.govpharmgkb.orgresearchgate.net

Incubation: Hydralazine and its deuterated analog, this compound, are incubated separately with the chosen enzyme source under controlled conditions (temperature, pH, cofactor concentrations).

Measurement: The rates of disappearance of the parent compounds or the rates of formation of specific metabolites are measured over time using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). ijarbs.comnih.gov Stable isotope labels are particularly useful as internal standards in mass spectrometry for accurate quantification and to reduce matrix effects. medchemexpress.commedchemexpress.com

Determining KIE: The reaction rate constants (kH and kD) are determined from the incubation data. The DKIE is then calculated as the ratio kH/kD. For enzymatic reactions, KIEs can be measured on parameters like Vmax and V/Km to gain further insight into the rate-limiting steps. nih.govacs.org

In Vivo Studies:

Animal Models: Studies can be conducted in animal models (e.g., rats) to investigate the metabolism of hydralazine and its deuterated analog in a more complex biological system. nih.gov

Administration: Hydralazine and this compound are administered to separate groups of animals.

Sample Collection: Biological samples such as plasma, urine, and tissue are collected at various time points. nih.gov

Analysis: The concentrations of the parent compounds and their metabolites are quantified in the collected samples using techniques like LC-MS. nih.govmedchemexpress.com

The specific positions of deuterium labeling in this compound are crucial for targeting particular metabolic pathways. Hydralazine has several potential sites for metabolism, including the hydrazine (B178648) group and the phthalazine (B143731) ring. drugbank.comnih.gov Deuteration at specific positions allows researchers to probe the involvement of C-H bond cleavage at those sites in the metabolic process.

Interpretation of Isotope Effects for Understanding Rate-Limiting Steps in Metabolic Biotransformations

The interpretation of DKIEs provides valuable information about the rate-limiting steps in the metabolic biotransformation of hydralazine.

Primary Kinetic Isotope Effect: A significant primary DKIE (kH/kD > 1, typically ≥ 2) observed when deuterium is substituted at a specific position indicates that the cleavage of the C-H bond at that position is either the sole rate-determining step or contributes significantly to the rate-determining step of the reaction. wikipedia.orgnih.govnih.gov This is because the slower rate observed with the deuterated analog is a direct consequence of the increased energy required to break the stronger C-D bond.

Metabolic Switching: Deuteration at one metabolic "soft spot" can sometimes lead to a reduction in the metabolism at that site due to the DKIE. portico.orgtandfonline.com This can potentially divert the metabolism to alternative pathways, a phenomenon known as metabolic switching. tandfonline.com Observing changes in the profile of metabolites formed from the deuterated analog compared to the non-deuterated compound can reveal such switching.

Identifying Key Enzymes: By studying DKIEs in systems containing specific enzymes (e.g., recombinant NAT2 or CYP enzymes), researchers can confirm which enzymes are primarily responsible for the metabolism at the deuterated position. pharmgkb.orgbioivt.com

For hydralazine, understanding the rate-limiting steps in its metabolism, particularly the polymorphic acetylation by NAT2, is important due to its impact on pharmacokinetics and patient response. nih.govpharmgkb.orgresearchgate.net DKIE studies using this compound, where deuterium is placed at positions involved in key metabolic transformations like acetylation or oxidation, can help elucidate the precise mechanisms and rate limitations of these pathways. For instance, if deuteration at a specific position involved in NAT2-mediated acetylation results in a significant DKIE, it would indicate that C-H bond cleavage at that position is a rate-limiting step in the acetylation pathway.

Data from DKIE studies can be presented in tables comparing the kinetic parameters (e.g., reaction rates, Vmax, V/Km, half-life, clearance) of the non-deuterated and deuterated compounds.

ParameterNon-Deuterated HydralazineThis compoundKIE (kH/kD)Interpretation
Reaction Rate 1kH1kD1kH1/kD1Indicates rate limitation at deuterated site 1
Reaction Rate 2kH2kD2kH2/kD2Indicates rate limitation at deuterated site 2
In Vitro Half-lifet½,Ht½,Dt½,D/t½,HImpact on metabolic stability in vitro
In Vivo Half-lifet½,H't½,D't½,D'/t½,H'Impact on overall elimination in vivo
ClearanceCLHCLDCLH/CLDImpact on clearance rate

Advanced Research Applications and Future Perspectives of Hydralazine D5 Hcl

Use in Non-Clinical Toxicokinetic Methodological Studies and Compound Exposure Assessment

In non-clinical toxicokinetic studies, deuterated compounds are essential for accurately assessing compound exposure and understanding metabolic pathways resolvemass.camedchemexpress.com. By using a deuterated analog like Hydralazine-d5 HCl alongside the non-labeled drug, researchers can differentiate between the administered dose and endogenous compounds or metabolites resolvemass.camedchemexpress.com. This is particularly useful in studies involving mass spectrometry, where the slight mass difference between the deuterated and non-deuterated forms allows for their simultaneous detection and quantification resolvemass.capharmaffiliates.com. This internal standard approach enhances the accuracy and reproducibility of analytical measurements, mitigating matrix effects that can interfere with quantification in biological samples resolvemass.capharmaffiliates.commedchemexpress.com. Assessing compound exposure is crucial in toxicokinetic studies to establish the relationship between the dose administered and the systemic exposure of the compound and its metabolites. ugent.be

Application in Understanding Drug Disposition in Preclinical Models and Drug Development

Deuterated compounds are invaluable in understanding drug disposition, which includes absorption, distribution, metabolism, and excretion (ADME), in preclinical models medchemexpress.comsimsonpharma.com. The altered metabolic stability conferred by deuterium (B1214612) substitution can lead to changes in pharmacokinetic profiles, such as increased half-life and altered area under the curve (AUC) researchgate.netnih.gov. By administering this compound to preclinical models, researchers can trace its metabolic fate and compare it to that of non-labeled hydralazine (B1673433) medchemexpress.comsimsonpharma.com. This helps in identifying metabolic hotspots and understanding how the molecule is transformed in the body medchemexpress.comsimsonpharma.comdrugbank.com. This information is critical during drug development for optimizing dosing strategies, predicting potential drug-drug interactions, and evaluating the impact of metabolic variations medchemexpress.comsimsonpharma.com. The use of stable isotope tracers, such as deuterated compounds, is a key technique in these pharmacokinetic studies simsonpharma.com.

Emerging Analytical Techniques and Their Integration with Deuterated Standards in Pharmaceutical Analysis

Deuterated standards are integral to many advanced analytical techniques used in pharmaceutical analysis, particularly mass spectrometry-based methods like LC-MS/MS and GC-MS resolvemass.capharmaffiliates.commedchemexpress.com. The use of this compound as an internal standard in these techniques allows for accurate quantification of hydralazine in complex biological matrices by compensating for variations in sample preparation, ionization efficiency, and matrix effects resolvemass.capharmaffiliates.commedchemexpress.com. Emerging analytical techniques, such as high-resolution mass spectrometry and hyphenated techniques, benefit significantly from the precision offered by deuterated standards resolvemass.capharmaffiliates.com. These techniques enable the identification and quantification of drug metabolites and impurities with high accuracy resolvemass.capharmaffiliates.com. The integration of deuterated standards is essential for validating analytical methods, especially for regulatory submissions pharmaffiliates.com.

Future Directions in Deuterated Compound Research for Enhanced Pharmaceutical Science Methodologies

The future of deuterated compound research in pharmaceutical science is promising, with ongoing efforts focused on developing more efficient and selective deuteration methods researchgate.netresearchgate.net. Advances in synthetic chemistry are enabling the precise incorporation of deuterium at specific sites within a molecule, which can lead to better control over metabolic pathways and potentially improved drug properties researchgate.netresearchgate.net. The increasing demand for deuterated compounds is driving innovation in scalable synthesis techniques for industrial settings researchgate.netbusinessresearchinsights.com. Future directions include the expanded use of deuterated compounds in areas such as:

Metabolomics: Using stable isotope analytical metabolomics (SIRM) to study cellular metabolic networks and identify key metabolic nodes medchemexpress.com.

Drug Discovery: Employing deuterated compounds in competitive binding experiments to evaluate compound affinity and binding kinetics medchemexpress.com.

Clinical Research: Utilizing isotope labeling in human or animal models to verify drug mechanisms and evaluate unexpected side effects medchemexpress.com.

Sustainable Development: Exploring the use of deuterated polymers to study degradation pathways in biodegradable materials resolvemass.ca.

The development of deuterated drugs as new chemical entities is also a growing area, with the potential to offer enhanced metabolic stability, improved pharmacokinetics, and reduced side effects compared to their non-deuterated counterparts researchgate.netnih.govbusinessresearchinsights.com.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Hydralazine-d5 HCl in terms of purity and isotopic integrity?

  • Methodological Answer : this compound (deuterated at five positions) requires rigorous characterization using hyphenated techniques. Key methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λmax: 211, 236 nm) to assess purity .
  • Mass Spectrometry (MS) to confirm the molecular ion peak (expected m/z shift due to deuterium substitution) and isotopic enrichment (>98%) .
  • Nuclear Magnetic Resonance (NMR) to verify deuterium incorporation at specific positions; however, deuterium’s low NMR sensitivity may necessitate complementary techniques like Infrared Spectroscopy (IR) for functional group validation .
    • Table: Recommended Analytical Techniques
ParameterMethodReference
PurityHPLC-UV
Isotopic IntegrityMS
Structural ConfirmationNMR/IR

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer :

  • Store at -20°C in airtight, light-resistant containers to prevent degradation. Solutions should be used within one month to avoid deuterium exchange with protic solvents .
  • Monitor stability using accelerated degradation studies (e.g., exposure to heat, light, or humidity) followed by HPLC analysis to track decomposition products like phthalazine derivatives .

Q. What safety protocols are critical when handling this compound in vitro experiments?

  • Methodological Answer :

  • Use chemical safety goggles (JIS T 8147) and nitrile gloves (JIS T 8116) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of particulate matter.
  • In case of exposure, rinse affected areas with water for 15 minutes and consult a poison control center .

Advanced Research Questions

Q. How does the deuterium substitution in this compound influence its pharmacokinetic and metabolic profiles compared to non-deuterated Hydralazine HCl?

  • Methodological Answer :

  • Deuterium Isotope Effects (DIE) can alter metabolic rates. Use in vitro hepatic microsomal assays to compare oxidative metabolism (e.g., CYP450-mediated N-acetylation).
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) quantifies metabolites like hydralazine pyruvic acid hydrazone, with deuterated analogs showing delayed metabolism due to kinetic isotope effects .
  • Pharmacokinetic Modeling : Compare AUC and half-life (t1/2) in animal models to assess bioavailability changes .

Q. What experimental strategies can resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct parallel assays (e.g., MTT for cytotoxicity, Comet assay for genotoxicity) across multiple cell lines to identify context-dependent effects .
  • Species-Specific Metabolism : Compare toxicity in human hepatocytes vs. rodent models to address interspecies variability .
  • Contaminant Screening : Use GC-MS to rule out impurities (e.g., residual solvents or synthetic intermediates) that may confound toxicity results .

Q. How can researchers optimize isotopic tracing experiments using this compound to study epigenetic modulation mechanisms?

  • Methodological Answer :

  • DNA Methylation Inhibition Assays : Treat cell lines with this compound and quantify global methylation via 5-methylcytosine ELISA or bisulfite sequencing .
  • Stable Isotope Labeling : Combine with LC-MS-based metabolomics to track deuterium incorporation into S-adenosylmethionine (SAM) pools, linking drug exposure to methylation dynamics .
  • Control Experiments : Include non-deuterated Hydralazine HCl to distinguish isotope-specific effects from general pharmacological activity .

Q. What advanced statistical approaches are recommended for analyzing conflicting data in this compound dose-response studies?

  • Methodological Answer :

  • Bayesian Hierarchical Modeling : Accounts for variability across experimental replicates and identifies outliers .
  • Principal Component Analysis (PCA) : Reduces dimensionality in multi-parametric datasets (e.g., combining toxicity, methylation, and metabolic data) to detect latent variables .
  • Meta-Analysis : Aggregate data from independent studies using random-effects models to quantify heterogeneity and derive consensus EC50 values .

Methodological Notes

  • Data Contradiction Analysis : Always cross-validate findings with orthogonal methods (e.g., corroborate HPLC purity results with NMR) .
  • Literature Review : Prioritize studies adhering to USP/EP monographs for analytical validity and avoid non-peer-reviewed sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.